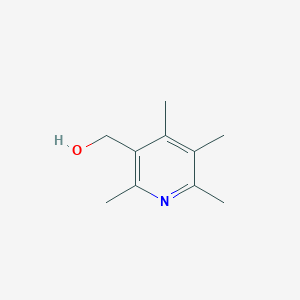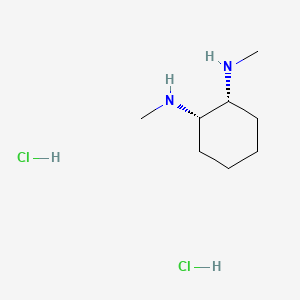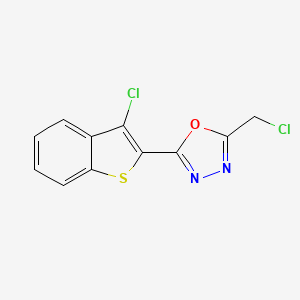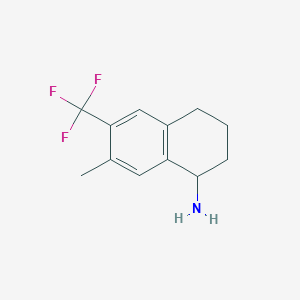
4-(Chloromethyl)-4-ethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-4-ethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-ethyloxane can be achieved through several methods. One common approach involves the chloromethylation of 4-ethyloxane using chloromethylating agents such as chloromethyl methyl ether (CMME) or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and environmentally friendly catalysts is preferred to minimize hazardous by-products and waste. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-ethyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or neutral conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives of oxane.
Oxidation: Products include oxane derivatives with aldehyde or carboxylic acid functional groups.
Reduction: The major product is 4-ethyloxane with a methyl group replacing the chloromethyl group.
Scientific Research Applications
4-(Chloromethyl)-4-ethyloxane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-ethyloxane primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into the oxane ring .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-methyloxane: Similar in structure but with a methyl group instead of an ethyl group.
4-(Bromomethyl)-4-ethyloxane: Similar but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-4-ethyloxane: Similar but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)-4-ethyloxane is unique due to the presence of both a chloromethyl and an ethyl group on the oxane ring, which imparts distinct reactivity and properties compared to its analogs. The chloromethyl group provides a versatile site for nucleophilic substitution, while the ethyl group influences the compound’s steric and electronic characteristics .
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
4-(chloromethyl)-4-ethyloxane |
InChI |
InChI=1S/C8H15ClO/c1-2-8(7-9)3-5-10-6-4-8/h2-7H2,1H3 |
InChI Key |
RRTJQOFDFPQFLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)

![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)







